

# Application of CH1055 triethylamine in ELISA and Western blotting

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## Compound of Interest

Compound Name: CH1055 triethylamine

Cat. No.: B12402061

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## Application Notes and Protocols for CH1055 in Immunoassays

For Researchers, Scientists, and Drug Development Professionals

### Introduction to CH1055

CH1055 is a near-infrared II (NIR-II) fluorescent dye with an excitation wavelength of approximately 808 nm and an emission wavelength of around 1055 nm.[1] Its properties make it a valuable tool for in vivo imaging and various immunoassays, offering the potential for high signal-to-noise ratios due to reduced autofluorescence in the NIR-II window. These application notes provide detailed protocols for the use of CH1055-conjugated antibodies in Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting.

The "triethylamine" often associated with CH1055 product listings typically refers to its role as a basic catalyst in the bioconjugation process, facilitating the labeling of antibodies with the CH1055 dye. It is crucial for creating a stable covalent bond between the dye and the primary amines on the antibody.

### Data Presentation

As specific quantitative data for CH1055 in ELISA and Western blotting applications are highly dependent on the specific antibody, antigen, and experimental conditions, the following tables are provided as templates for researchers to record their optimization and validation data.

Table 1: ELISA Optimization Parameters for CH1055-Conjugated Antibody

Parameter	Range Tested	Optimal Value	Signal-to-Noise Ratio
Coating Antibody Conc. (µg/mL)			
CH1055-Antibody Conc. (ng/mL)			
Blocking Buffer			
Incubation Time (min)			
Wash Buffer Composition			

Table 2: Western Blotting Optimization Parameters for CH1055-Conjugated Antibody

Parameter	Range Tested	Optimal Value	Band Intensity
Primary Antibody Dilution			
CH1055-Secondary Antibody Dilution			
Blocking Buffer			
Incubation Temperature (°C)			
Membrane Type			

## Experimental Protocols

### Antibody Conjugation with CH1055

This protocol describes the general procedure for labeling an antibody with an NHS-ester activated CH1055 dye, using triethylamine as a catalyst.

**Materials:**

- Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)
- NHS-ester activated CH1055 dye
- Triethylamine (TEA)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

**Procedure:**

- Dissolve the NHS-ester activated CH1055 dye in DMF or DMSO to a concentration of 10 mg/mL.
- Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.
- Add a 10-20 fold molar excess of the dissolved CH1055 dye to the antibody solution.
- Add triethylamine to the reaction mixture to a final concentration of 20-50 mM.
- Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
- Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column.
- Collect the fractions containing the labeled antibody.
- Measure the absorbance at 280 nm and the absorbance maximum of CH1055 to determine the degree of labeling.

## Fluorescent ELISA Protocol using CH1055-Conjugated Antibody

This protocol outlines a direct fluorescent ELISA. For an indirect ELISA, an unlabeled primary antibody is used first, followed by a CH1055-conjugated secondary antibody.

Materials:

- 96-well black microplate
- Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
- Antigen or capture antibody
- Blocking buffer (e.g., 1% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- CH1055-conjugated detection antibody
- NIR fluorescence plate reader

Procedure:

- Coat the wells of the microplate with the antigen or capture antibody diluted in coating buffer. Incubate overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add the CH1055-conjugated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature, protected from light.
- Wash the plate five times with wash buffer.
- Read the fluorescence at the appropriate excitation and emission wavelengths for CH1055 using a NIR fluorescence plate reader.

## Near-Infrared (NIR) Western Blotting Protocol with CH1055

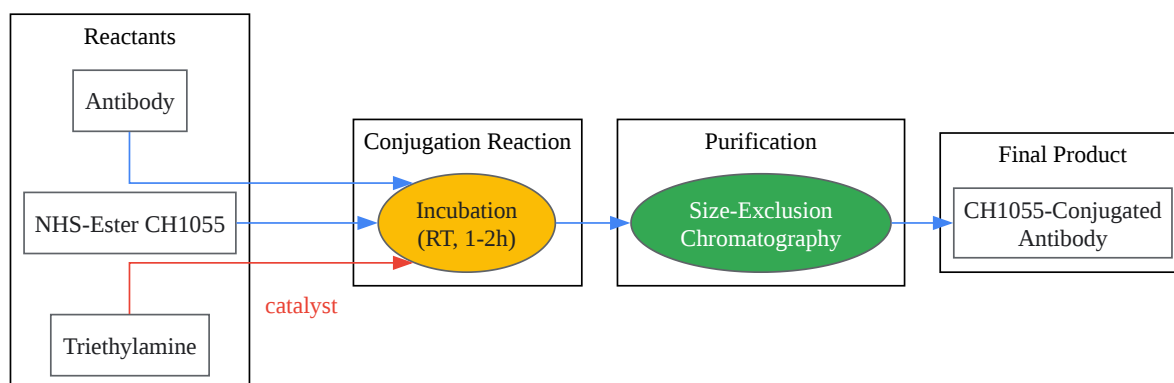
### Materials:

- PVDF or low-fluorescence nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody
- CH1055-conjugated secondary antibody
- Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
- NIR imaging system

### Procedure:

- Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with wash buffer.
- Incubate the membrane with the CH1055-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
- Wash the membrane three times for 10 minutes each with wash buffer.
- Image the blot using a NIR imaging system capable of detecting fluorescence in the NIR-II range.

## Visualizations



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Caption: Workflow for conjugating CH1055 dye to an antibody.

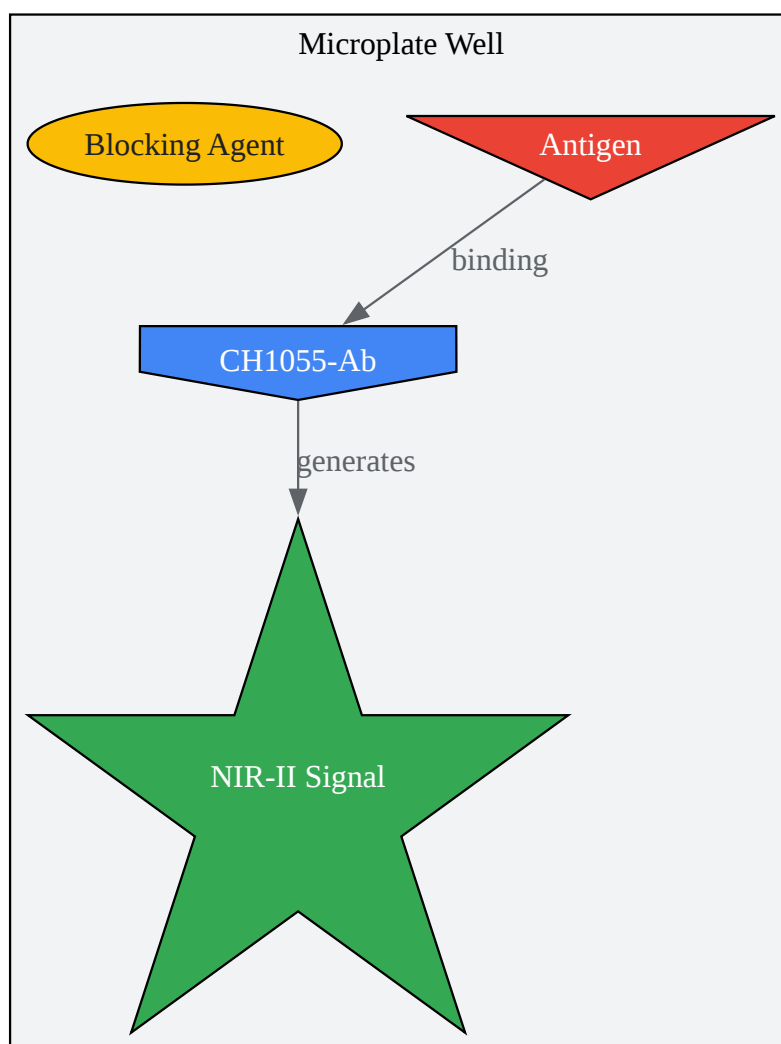
## Direct Fluorescent ELISA

1. Antigen Coating

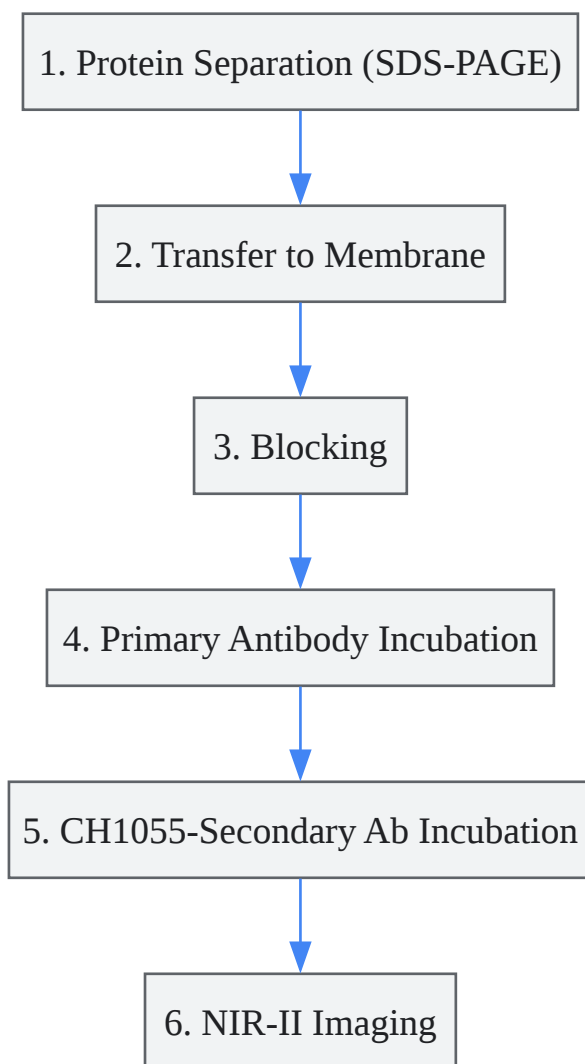
2. Blocking

3. Detection

4. Signal Reading

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Caption: Principle of a direct fluorescent ELISA using a CH1055-conjugated antibody.



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Caption: Experimental workflow for near-infrared Western blotting.

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## References

- 1. medchemexpress.com [medchemexpress.com]



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